

Application Note: Precision Quantification of 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

CAS No.: 16665-18-2

Cat. No.: B091568

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Introduction & Compound Profile

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a critical intermediate in the synthesis of pharmaceutical compounds, including muscarinic antagonists and antihistamines. Its quantification is often required during reaction monitoring, impurity profiling, and pharmacokinetic studies.

The Analytical Challenge

This molecule presents a "perfect storm" of difficulties for standard Reverse-Phase HPLC (RP-HPLC):

- High Polarity: The presence of a carboxylic acid (pK_a 4.0) and a tertiary amine (pK_a 9.0) makes it zwitterionic at neutral pH. It elutes near the void volume () on standard C18 columns, leading to poor resolution and ion suppression.

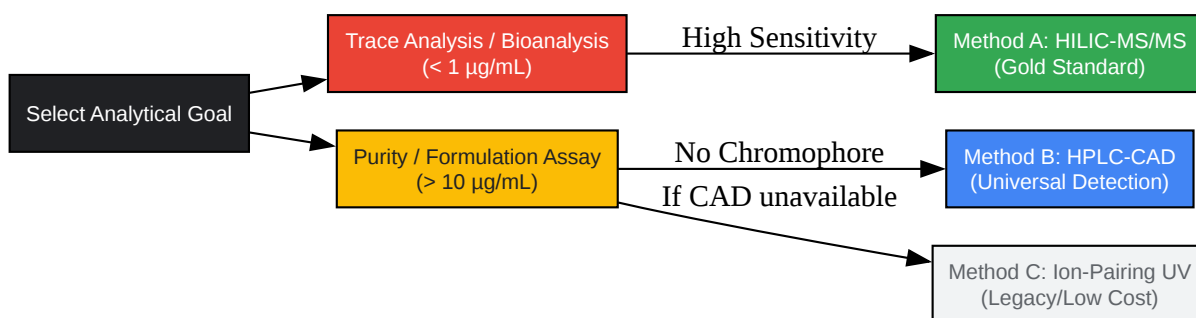
- **Lack of Chromophore:** The saturated piperidine ring and aliphatic chains do not absorb significantly in the UV-Vis spectrum (above 200 nm), rendering standard Diode Array Detection (DAD) insensitive and non-specific.

Compound Properties

Property	Value	Implication for Analysis
CAS Number	16665-18-2	Reference standard identification.[1]
Formula	C	Monoisotopic Mass: 173.11 Da.
	H	
	NO	
LogP	< 0 (Est. -1.5 to -2.0)	Highly hydrophilic; requires HILIC or Ion-Pairing.
pKa	4.0 (Acid),	pH control is critical to suppress ionization or maintain zwitterion.
	9.2 (Base)	

Method Selection Strategy

To ensure data integrity, the detection method must be matched to the sensitivity requirements and sample matrix.



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Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: HILIC-MS/MS (Gold Standard)

Objective: High-sensitivity quantification for biological matrices (plasma/urine) or trace impurity analysis. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion via water-layer partitioning, while Electrospray Ionization (ESI) in positive mode provides mass-specific detection.

Chromatographic Conditions[2][3][4][5][6][7][8]

- Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 μ m) or Phenomenex Kinetex HILIC.
 - Why: Amide phases are more stable and provide better peak shape for amines than bare silica.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.3 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2–5 μ L.

Gradient Profile:

Time (min)	%A (Aqueous)	%B (Organic)	Phase
0.0	5	95	Initial Hold
1.0	5	95	Start Gradient
6.0	40	60	Elution
6.1	5	95	Re-equilibration

| 10.0 | 5 | 95 | End |

Mass Spectrometry (MS/MS) Settings

Operate in Positive ESI (ESI+) mode. The tertiary amine protonates readily ().

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Origin of Fragment
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| Quantifier | 174.1 | 156.1 | 30 | 18 | Loss of H

O (common in hydroxy-acids) | | Qualifier | 174.1 | 128.1 | 30 | 25 | Loss of HCOOH (Carboxylic acid moiety) |

Note: Tune parameters (Cone Voltage/Collision Energy) usually require optimization per instrument (e.g., Sciex vs. Agilent).

Protocol B: HPLC-CAD (QC & Purity Assay)

Objective: Routine purity testing or assay of raw materials where MS is unavailable or saturation is a risk. Mechanism: Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of optical properties.

Chromatographic Conditions[2][3][4][5][6][7][8]

- Column: SeQuant ZIC-HILIC (4.6 x 150 mm, 5 μ m) or equivalent zwitterionic phase.
- Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate (pH 5.0) (80:20 v/v).
 - Isocratic Mode: Preferred for CAD to maintain a stable baseline noise level.
- Flow Rate: 0.8 mL/min.
- Detector: Corona Veo (Thermo) or equivalent CAD.
 - Nebulizer Temp: 35°C.

- Power Function: 1.0 (or optimized for linearity).

Critical Considerations for CAD

- Mobile Phase Purity: Volatile salts (Ammonium Acetate/Formate) are mandatory. Do not use Phosphate buffers, as they will precipitate and clog the detector.
- Linearity: CAD response is curvilinear. For wide ranges, use a quadratic fit or log-log plot. For narrow ranges (e.g., 80-120% target), linear regression is acceptable.

Protocol C: Ion-Pairing RP-HPLC (Legacy Alternative)

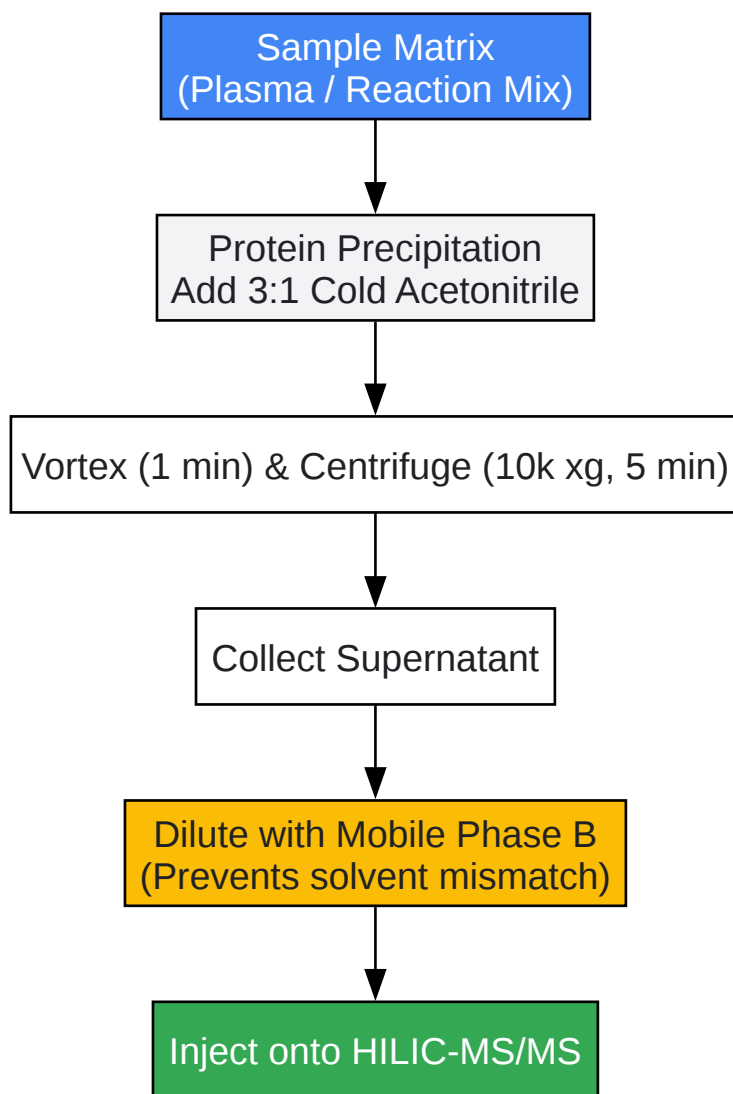
Objective: Use standard C18 columns and UV detection (only if MS/CAD are unavailable).

Mechanism: An Ion-Pairing Reagent (IPR) like Heptafluorobutyric Acid (HFBA) or Sodium Octanesulfonate is used to increase retention of the polar amine on a hydrophobic C18 stationary phase.

- Column: C18 (End-capped), 4.6 x 250 mm.[2][3]
- Mobile Phase: Water (0.1% HFBA) / Acetonitrile (90:10).[4]
- Detection: UV at 205 nm or 210 nm.
 - Warning: Detection at 205 nm is non-specific. Solvents must be high-grade to minimize background noise. HFBA is volatile but can suppress MS signals if the system is shared.

Sample Preparation Workflow

Proper extraction is vital to prevent matrix effects, especially in HILIC mode where phospholipids can cause suppression.



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Figure 2: Optimized sample preparation workflow for HILIC analysis.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "self-validating," perform the following checks:

- System Suitability:
 - Inject standard 6 times. RSD of peak area should be < 2.0% (HPLC) or < 5.0% (LC-MS).
 - Tailing Factor (

): Must be < 1.5. (Amine tailing is common; increase buffer strength if

).

- Linearity:
 - LC-MS: 1 ng/mL to 1000 ng/mL ().^[2]^[3]
 - CAD: 10 µg/mL to 500 µg/mL (Polynomial fit often required).
- Recovery (Accuracy):
 - Spike samples at 80%, 100%, and 120% of target concentration.
 - Acceptance Criteria: 90–110% recovery.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between amine and residual silanols on column.	Use "End-capped" columns or Amide-HILIC. Increase buffer concentration (up to 20mM).
Early Elution ()	Phase collapse (RP) or insufficient organic start (HILIC).	HILIC: Ensure sample diluent is >80% ACN. RP: Switch to Ion-Pairing method.
No Signal (UV)	Wrong wavelength or low concentration.	Switch to CAD or MS. UV is not recommended for this compound below 100 µg/mL.
Drifting Baseline (CAD)	Impure mobile phase or gradient effects.	Use isocratic elution if possible. Ensure water is 18.2 MΩ.

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